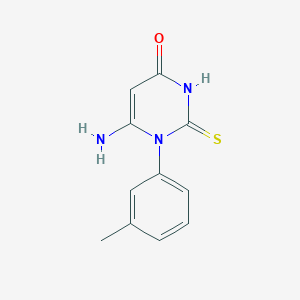

6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-amino-1-(3-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-3-2-4-8(5-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMPTXDZDXAWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=O)NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The most widely reported method for synthesizing 6-amino-2-thioxo-pyrimidin-4-one derivatives involves a one-pot multicomponent reaction. For the m-tolyl variant, m-tolualdehyde replaces other aryl aldehydes in the reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and nitroolefins. The carbonaceous solid acid catalyst (C-SO3H) facilitates this transformation under aqueous conditions, aligning with green chemistry principles.

The general reaction is represented as:

Experimental Procedure

-

Reagents :

-

6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.43 g, 10 mmol)

-

(E)-1-Methyl-3-(2-nitrovinyl)benzene (m-tolyl nitroolefin, 10 mmol)

-

m-Tolualdehyde (10 mmol)

-

C-SO3H catalyst (10 mg)

-

Water (3 mL)

-

-

Steps :

-

Combine reagents in a 10 mL vial and stir at 80°C until completion (monitored by TLC).

-

Cool the mixture, filter the precipitate, and wash with ethanol.

-

Purify via recrystallization from ethanol/N,N-dimethylformamide (1:1).

-

-

Key Observations :

Cyclocondensation with Thiosemicarbazide Derivatives

Substrate Preparation and Mechanism

This method involves the cyclocondensation of 3-(m-tolyl)-1-(indol-3-yl)prop-2-en-1-one with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one under acidic conditions. The m-tolyl group originates from m-tolualdehyde during the initial aldol condensation step.

Synthetic Pathway :

-

Aldol Condensation :

-

Cyclocondensation :

Optimization and Characterization

-

Reaction Conditions : Reflux in glacial acetic acid for 5 hours achieves complete conversion.

-

Workup : Precipitation in ice/HCl followed by recrystallization from DMF yields pure product.

-

Spectroscopic Data :

Alternative Hydrazonoyl Halide Route

Reaction with Hydrazonoyl Halides

Hydrazonoyl halides react with 6-amino-2-thioxopyrimidin-4-one derivatives to form fused heterocycles. For the m-tolyl analog, m-tolylhydrazonoyl chloride serves as the coupling partner.

General Equation :

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhimurium

In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 6.25 μg/mL for certain derivatives . This suggests that the thioxo group may enhance the antibacterial properties of the pyrimidine core.

Inhibitors of Adenylyl Cyclase

Another notable application is in the field of pain management. Compounds related to 6-amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one have been investigated as selective inhibitors of adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization and memory signaling processes. These compounds have shown low micromolar potency against AC1, indicating their potential as therapeutic agents for chronic pain treatment .

Study on Antibacterial Properties

A recent study evaluated various dihydropyrimidinone derivatives for their antibacterial efficacy using the agar well diffusion method. The results highlighted that certain compounds derived from this compound exhibited enhanced activity against multiple bacterial strains compared to standard antibiotics. Table 1 summarizes the MIC values for selected compounds:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 1.0 |

| Compound C | Salmonella typhimurium | 3.0 |

This study underscores the potential of these compounds as novel antibacterial agents .

Research on Pain Management

In another significant study focusing on chronic pain therapies, researchers synthesized a series of pyrimidinone analogues based on the structure of this compound. These analogues were tested for their ability to inhibit AC1 activity. The findings revealed that some analogues achieved submicromolar IC50 values, demonstrating their efficacy in reducing cAMP production linked to pain signaling pathways .

Mechanism of Action

The mechanism of action of 6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.

Receptor Binding: Possible interactions with cellular receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, physical, and chemical properties of pyrimidinone derivatives are highly dependent on substituents. Below is a detailed comparison of 6-amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one with structurally related analogs:

Structural Analogs and Substituent Effects

Biological Activity

6-Amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a compound that belongs to the dihydropyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 210.26 g/mol. The structure features a thioxo group and an amino substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with a dihydropyrimidine backbone exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the antibacterial and antifungal properties of dihydropyrimidines. For instance, derivatives of similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans .

- Anticancer Properties : Dihydropyrimidine derivatives are known to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may contribute to its potential as an anticancer agent .

- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases .

Synthesis

The synthesis of this compound typically involves multi-component reactions that are efficient and yield high purity products. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions for optimizing yield and purity .

Antibacterial Activity

A study evaluated the antibacterial efficacy of several dihydropyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for development as new antibacterial agents .

Anticancer Research

Another investigation focused on the anticancer effects of a related compound in vitro. The study revealed that the compound induced apoptosis in human cancer cell lines through caspase activation and modulation of gene expression related to apoptosis pathways .

Data Tables

| Biological Activity | Tested Strains/Cells | Outcome |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition observed |

| Antifungal | Candida albicans | Moderate activity noted |

| Anticancer | Human cancer cell lines | Induction of apoptosis reported |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-2-thioxo-1-(m-tolyl)-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via one-pot reactions involving Mannich-type condensations. For example, 6-amino-2-thiouracil derivatives react with primary amines (e.g., m-toluidine) and formaldehyde in methanol under reflux, yielding pyrimidopyrimidine derivatives . Optimization strategies include adjusting stoichiometry (e.g., 4 equivalents of formaldehyde), temperature (40–80°C), and solvent polarity (methanol or DMF). Catalytic acid (e.g., acetic acid) can enhance cyclization efficiency, achieving yields >85% in optimized conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Key signals include the NH proton at δ 10.5–11.0 ppm (broad singlet, exchangeable with D₂O) and aromatic protons from the m-tolyl group (δ 7.2–7.5 ppm, multiplet). The absence of thiol (-SH) signals confirms tautomerization to the thione form .

- IR : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) validate the core structure .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in forming fused heterocycles (e.g., pyrido[2,3-d]pyrimidines)?

- Methodology : The compound acts as a nucleophile in cyclocondensation reactions with α,β-unsaturated ketones. The 6-amino group attacks the carbonyl carbon, followed by intramolecular cyclization via the thione sulfur, forming a six-membered ring. NOE difference spectroscopy confirms regioselectivity in adduct formation, with the m-tolyl group influencing spatial orientation . Solvent polarity (DMF vs. ethanol) and temperature (reflux vs. RT) critically affect reaction pathways and byproduct formation .

Q. How does the thioxo group influence bioactivity, and can structural modifications enhance pharmacological properties?

- Methodology : The thioxo group enhances hydrogen bonding with biological targets (e.g., dihydrofolate reductase) compared to oxo analogs. Structure-activity relationship (SAR) studies show that substituting the m-tolyl group with electron-withdrawing groups (e.g., -Cl) increases anticonvulsant activity in rodent models . Replacements of the thioxo group with oxo or methylene reduce potency by 30–50%, highlighting its critical role .

Q. How do substituents on the pyrimidine ring affect reaction selectivity and yield in cross-coupling reactions?

- Methodology : Substituents at position 1 (m-tolyl) and position 6 (amino) direct reactivity. For example:

- Amino group : Facilitates nucleophilic aromatic substitution (e.g., with chalcones) but requires protection (e.g., acetylation) to avoid side reactions in acidic conditions .

- m-Tolyl group : Steric hindrance from the methyl group reduces regioselectivity in Pd-catalyzed couplings, favoring para-substitution in aryl partners .

Comparative studies show that bulkier substituents (e.g., naphthyl) lower yields (40–60%) due to steric clashes, while smaller groups (e.g., phenyl) achieve >75% yields .

Data Contradiction Analysis

Q. Why do reported yields for pyrimidopyrimidine derivatives vary across studies (50–90%)?

- Analysis : Discrepancies arise from:

- Purification methods : Silica gel chromatography (1–3% MeOH/CH₂Cl₂) vs. recrystallization (ethanol/water) can lead to 10–15% yield differences due to compound solubility .

- Reaction scale : Milligram-scale syntheses often report higher yields (>80%) compared to gram-scale (60–70%) due to heat dissipation challenges .

- Catalyst purity : Sodium ethoxide contaminated with carbonate reduces base strength, lowering cyclization efficiency .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variations in enzyme assays) be reconciled?

- Analysis : Variations in assay conditions explain discrepancies:

- Buffer pH : Thioxo compounds exhibit pH-dependent tautomerization, affecting binding to targets like GAA. At pH 7.4, the thione form dominates, enhancing inhibition (IC₅₀ = 2.3 μM) vs. pH 6.5 (IC₅₀ = 5.8 μM) .

- Enzyme source : Recombinant human vs. rat enzymes show 2–3× differences in inhibition due to active-site residue variations (e.g., Leu123 in humans vs. Val123 in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.